molecular formula C8H11N3O2 B1518986 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid CAS No. 1018648-19-5

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1518986
M. Wt: 181.19 g/mol
InChI Key: FQUBTCRHHXVCTJ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications .


Synthesis Analysis

The synthesis of DMAEMA-based polymers has been studied extensively. For instance, radiation grafting of DMAEMA onto polyolefin non-woven fabric (PE/PP-NWF) was investigated, where the grafting kinetics and mechanism were analyzed . Another study discussed the synthesis of DMAEMA-based polymers via reversible addition–fragmentation chain transfer (RAFT) polymerization .


Chemical Reactions Analysis

DMAEMA is used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers . In one study, DMAEMA was polymerized via a radical initiator in an aqueous phase .


Physical And Chemical Properties Analysis

DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It’s used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .

Scientific Research Applications

Synthesis and Antimicrobial Applications

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives have been explored for their synthesis methods and potential antimicrobial applications. The synthesis of a series of compounds related to this chemical structure, specifically 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, has been reported. These compounds exhibited significant to moderate antibacterial activity and promising antifungal activity, highlighting their potential in antimicrobial applications (Shastri & Post, 2019).

Chemical Transformation and Reactivity

Another aspect of research focuses on the chemical transformation and reactivity of 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid derivatives. Studies have been conducted on the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of various substituted 5-pyrimidinecarboxylates. These compounds underwent further reactions to yield carboxylic acids and other derivatives, showcasing the compound's versatility in chemical synthesis (Schenone, Sansebastiano, & Mosti, 1990).

Applications in Complex Formation with Metal Ions

The compound and its related structures have been studied for their ability to form complexes with metal ions, which is significant for various applications in chemistry and materials science. A study revealed that 2-Dimethylamino-5,6-dimethylpyrimidin-4-ol and dimethirimol form complexes with several metal ions, and the binding occurs through the carbonyl group at C(4). This highlights the potential use of these compounds in the development of metal-based complexes for various applications (Dixon & Wells, 1986).

Safety And Hazards

Safety data sheets indicate that DMAEMA can cause skin irritation and serious eye irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

DMAEMA-based polymers have potential applications in various fields, including drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors . The development of easy-to-obtain polymersomes that exhibit responses to external conditions changes is of significant interest .

properties

IUPAC Name

2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-4-6(7(12)13)10-8(9-5)11(2)3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUBTCRHHXVCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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